5-Nitro-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

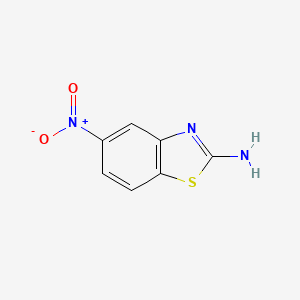

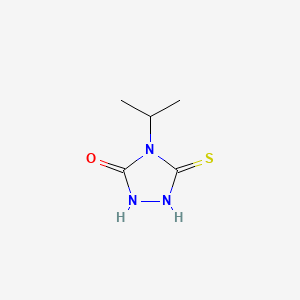

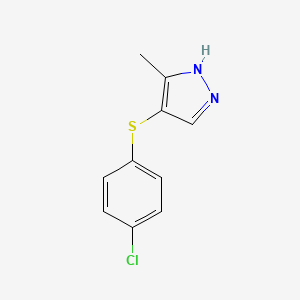

5-Nitro-1,3-benzothiazol-2-amine is a chemical compound with the linear formula C7H5N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Nitro-1,3-benzothiazol-2-amine, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 5-Nitro-1,3-benzothiazol-2-amine is represented by the linear formula C7H5N3O2S . The InChI code for this compound is 1S/C7H5N3O2S/c8-7-5-3-4 (10 (11)12)1-2-6 (5)9-13-7/h1-3H,8H2 .Physical And Chemical Properties Analysis

5-Nitro-1,3-benzothiazol-2-amine is a powder that is stored at room temperature . It has a molecular weight of 195.2 .Applications De Recherche Scientifique

-

Antibacterial Agents

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have shown potential as antibacterial agents .

- Method: These compounds work by inhibiting various bacterial enzymes like dihydroorotase, DNA gyrase, and others .

- Results: The development of these compounds could lead to novel antibiotics to control resistance problems .

-

Antimicrobial Properties

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been studied for their antimicrobial properties .

- Method: These compounds were tested against various bacteria and fungi using the serial plate dilution method .

- Results: The specific outcomes of these studies are not detailed in the search results .

-

Pharmaceutical Chemistry

- Field: Pharmaceutical Chemistry

- Application: 2-arylbenzothiazoles, a type of benzothiazole derivative, have been found to have a wide range of biological applications .

- Method: Changes in the functional group at the 2nd position of the benzothiazole structure can drastically change the biological activity of the compounds .

- Results: These compounds have shown potential as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and other activities .

-

Chemical Synthesis

- Field: Chemical Synthesis

- Application: Benzothiazole derivatives are used in the synthesis of various chemical compounds .

- Method: One such method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .

- Results: The resulting 2-amino-substituted benzothiazoles were obtained in high to excellent yields and short reaction times under mild conditions .

-

Anti-tubercular Compounds

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .

- Method: Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

-

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry

- Application: Benzothiazole derivatives have a wide range of pharmaceutical applications .

- Method: These compounds are used in the development of drugs with diverse biological activities .

- Results: Benzothiazole derivatives have shown potential as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

-

Vulcanization Accelerators

- Field: Industrial Chemistry

- Application: Benzothiazole derivatives are used as vulcanization accelerators .

- Method: These compounds are added to rubber to speed up the vulcanization process .

- Results: The use of these compounds can improve the efficiency of the vulcanization process and the quality of the final product .

-

Fluorescence Materials

- Field: Material Science

- Application: Benzothiazole derivatives are used in the creation of fluorescence materials .

- Method: These compounds can be incorporated into various materials to give them fluorescent properties .

- Results: The resulting materials can be used in a variety of applications, including imaging and sensing .

-

Electroluminescent Devices

- Field: Electronics

- Application: Benzothiazole derivatives are used in the production of electroluminescent devices .

- Method: These compounds can be used in the fabrication of devices such as light-emitting diodes (LEDs) .

- Results: The use of these compounds can improve the performance and efficiency of these devices .

-

Enzyme Inhibitors

- Field: Biochemistry

- Application: Benzothiazole derivatives have been studied as potential enzyme inhibitors .

- Method: These compounds can bind to and inhibit the activity of various enzymes .

- Results: The inhibition of these enzymes can have various effects, depending on the specific enzyme and its role in the body .

-

Plant Growth Regulators

-

Anti-Inflammatory Agents

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been studied for their anti-inflammatory properties .

- Method: These compounds can inhibit the production of pro-inflammatory cytokines .

- Results: The use of these compounds could potentially lead to new treatments for inflammatory diseases .

Safety And Hazards

Propriétés

IUPAC Name |

5-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVWAMPAATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373051 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1,3-benzothiazol-2-amine | |

CAS RN |

73458-39-6 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)

![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)